molecular formula C28H31NO7S B11444661 3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate

Cat. No.: B11444661
M. Wt: 525.6 g/mol
InChI Key: UNHASRZMNROZFB-UHFFFAOYSA-N
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Description

3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the quinoline core are replaced by nucleophiles such as halides or amines.

    Esterification: The carboxylate groups in the compound can react with alcohols in the presence of acid catalysts to form esters

Scientific Research Applications

3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(ethylsulfanyl)ethyl] 6-methyl 2,7-dimethyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Properties

Molecular Formula

C28H31NO7S

Molecular Weight

525.6 g/mol

IUPAC Name

3-O-(2-ethylsulfanylethyl) 6-O-methyl 2,7-dimethyl-4-(6-methyl-4-oxochromen-3-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C28H31NO7S/c1-6-37-10-9-35-28(33)22-16(4)29-19-12-15(3)21(27(32)34-5)26(31)24(19)23(22)18-13-36-20-8-7-14(2)11-17(20)25(18)30/h7-8,11,13,15,21,23,29H,6,9-10,12H2,1-5H3

InChI Key

UNHASRZMNROZFB-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=C(C1C3=COC4=C(C3=O)C=C(C=C4)C)C(=O)C(C(C2)C)C(=O)OC)C

Origin of Product

United States

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